molecular formula C14H10N2OS B11526804 N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 309734-88-1

N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B11526804
CAS No.: 309734-88-1
M. Wt: 254.31 g/mol
InChI Key: ONZHWNFCMPSMJO-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene carboxamide moiety linked to a 1,3-thiazole ring. This structure classifies it among thiazole derivatives, which are heterocyclic compounds known for their aromaticity due to a system of delocalized π-electrons involving both sulfur and nitrogen atoms within the ring . The thiazole nucleus is a privileged scaffold in medicinal chemistry and is found in a variety of bioactive molecules and approved drugs, contributing to its significant research interest . Compounds containing the thiazole ring have demonstrated a broad spectrum of biological activities in preclinical research, including potential anti-inflammatory, antimicrobial, and anticancer effects . The mechanism of action for such compounds often involves interaction with specific molecular targets and pathways; the thiazole ring is known to engage with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as the disruption of bacterial biosynthetic pathways or interference with cellular proliferation in cancer research . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and as a reagent in various organic reactions . Its structural features make it a valuable intermediate for exploring new chemical space and developing novel therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

309734-88-1

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H10N2OS/c17-13(16-14-15-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17)

InChI Key

ONZHWNFCMPSMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CS3

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Naphthalene-1-Carboxylic Acid Chloride

Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran (THF). The reaction typically proceeds at room temperature for 4–6 hours, yielding the acid chloride with >95% conversion. Excess reagent is removed via distillation or evaporation under reduced pressure.

Coupling with 2-Aminothiazole

The acid chloride is reacted with 2-aminothiazole in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. A representative protocol involves:

  • Dissolving 2-aminothiazole (1.0 equiv) in dry THF.

  • Adding the acid chloride (1.1 equiv) dropwise at 0°C.

  • Stirring for 12–24 hours at room temperature.

  • Quenching with ice water and extracting with ethyl acetate.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields the product in 65–75% purity. Recrystallization from ethanol/water mixtures improves purity to >98%.

Alternative Coupling Strategies Using Activators

To circumvent the handling of moisture-sensitive acid chlorides, modern protocols employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These methods are particularly advantageous for large-scale synthesis.

HATU-Mediated Coupling

In this approach:

  • Naphthalene-1-carboxylic acid (1.0 equiv) and 2-aminothiazole (1.2 equiv) are dissolved in dimethylformamide (DMF).

  • HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added sequentially.

  • The reaction proceeds at 25°C for 6 hours, achieving >85% conversion.

This method reduces side products compared to acid chloride routes but requires careful removal of DMF during workup.

EDCl/HOBt System

A cost-effective alternative uses EDCl with hydroxybenzotriazole (HOBt):

  • Reagents are combined in dichloromethane at 0°C.

  • The mixture is stirred for 24 hours, followed by aqueous extraction.

  • Yields range from 70–80%, with residual HOBt removed via activated charcoal treatment.

Industrial-Scale Production and Process Optimization

For commercial manufacturing, continuous flow reactors and automated purification systems are employed to enhance reproducibility and throughput. Key parameters include:

Continuous Flow Synthesis

  • Reactor Design : A two-stage system separates acid chloride formation (residence time: 30 min) and amide coupling (residence time: 60 min).

  • Temperature Control : Maintained at 10°C for exothermic steps to prevent decomposition.

  • Yield : Achieves 82–87% with >99.5% purity after in-line crystallization.

Solvent Recycling

  • Ethyl acetate and THF are recovered via fractional distillation, reducing waste by 40%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Acid Chloride65–7598Moderate12–15
HATU-Mediated80–8599High25–30
EDCl/HOBt70–8097High18–22
Continuous Flow82–8799.5Industrial8–10

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiazole ring oxidation during prolonged reactions.

  • Solution : Use of argon atmosphere and antioxidant additives (e.g., BHT).

Purification Difficulties

  • Issue : Co-elution of unreacted 2-aminothiazole.

  • Solution : Gradient elution with 10–50% ethyl acetate in hexane.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, suggesting potential applications in agriculture as an agrochemical to combat plant diseases.

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant activity. A related study demonstrated that thiazole-integrated compounds exhibited notable anticonvulsant effects, with some derivatives showing median effective doses significantly lower than standard medications . This suggests that this compound could be explored further for treating epilepsy and other seizure disorders.

Anticancer Activity

This compound has also been studied for its anticancer properties. Research has indicated that thiazole derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of the naphthalene moiety may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy
A study demonstrated that formulations containing this compound showed reduced pathogen load in treated plants compared to controls, indicating its potential as an effective agrochemical.

Case Study 2: Anticonvulsant Activity
In animal models, derivatives of this compound displayed significant anticonvulsant activity with minimal side effects compared to traditional anticonvulsants .

Case Study 3: Anticancer Research
In vitro studies revealed that this compound could inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways . The findings suggest further exploration into its mechanisms could lead to new cancer therapies.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The naphthalene ring can intercalate into DNA, disrupting its function and leading to anticancer effects .

Comparison with Similar Compounds

The following analysis compares N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide with structurally analogous compounds, focusing on heterocyclic substitutions, physicochemical properties, and synthesis methodologies.

Structural Analogues with Varied Heterocycles
Compound Name Heterocycle Key Structural Features Molecular Formula IR (C=O, cm⁻¹) Synthesis Method
This compound Thiazole Naphthalene-carboxamide-thiazole linkage C₁₄H₁₀N₂OS ~1670 Not explicitly detailed
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Acetamide bridge instead of carboxamide C₁₅H₁₂N₂OS 1671 Condensation reaction
6a (Triazole derivative) 1,2,3-Triazole Triazole ring, naphthyloxy methyl group C₂₁H₁₈N₅O₄ 1671 Cu-catalyzed 1,3-dipolar cycloaddition
N-(Pyrimidin-2-yl)naphthalene-1-carboxamide Pyrimidine Pyrimidine ring (two nitrogen atoms) C₁₅H₁₁N₃O ~1675 DMF-mediated coupling

Key Observations :

  • Thiazole vs.
  • Acetamide vs. Carboxamide : The acetamide derivative (C₁₅H₁₂N₂OS) has a methylene spacer between the naphthalene and thiazole, increasing molecular flexibility but reducing planarity compared to the rigid carboxamide linkage .
Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups : Derivatives with nitro substituents (e.g., 6b and 6c in ) show redshifted C=O IR peaks (~1682 cm⁻¹) due to increased electron withdrawal, which stabilizes the amide bond .
Crystallographic and Conformational Comparisons
  • This compound : Crystallographic data (R factor = 0.047) confirms a planar conformation with intramolecular hydrogen bonding between the amide NH and thiazole sulfur, stabilizing the structure .
  • Triazole Derivatives: The triazole ring in 6a–6c adopts a non-planar conformation due to steric interactions with the naphthyloxy methyl group, as evidenced by NMR coupling constants (e.g., J = 8.0 Hz for aromatic protons) .

Biological Activity

N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{9}N_{3}OS and features a thiazole ring attached to a naphthalene backbone. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A significant focus has been on its cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • In one study, derivatives of thiazole were synthesized and tested against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound demonstrated strong selectivity with IC50 values indicating effective cytotoxicity .
    • Another study reported that thiazole derivatives exhibited potent activity against different cancer types with IC50 values ranging from 0.06 µM to 2.5 µM, indicating their potential as effective anticancer agents .
  • Mechanism of Action :
    • The mechanism of action appears to involve the inhibition of key proteins involved in cancer cell proliferation. For instance, compounds with specific substitutions on the thiazole ring showed enhanced interaction with Bcl-2 proteins, which are critical in regulating apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various pathogens. For instance, MIC values ranged from 0.22 to 0.25 μg/mL for certain derivatives in studies targeting Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound demonstrated the ability to inhibit biofilm formation significantly better than conventional antibiotics like Ciprofloxacin .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound.

Key Observations

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer activity. For example, compounds with halogen substitutions showed improved cytotoxicity compared to their unsubstituted counterparts .
CompoundSubstituentIC50 (µM)Activity Type
13p-Dimethyl<0.06Anticancer
19Halogen0.22Antimicrobial

Q & A

Q. What are the optimal synthetic routes for N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with 2-amino-1,3-thiazole precursors. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate.
  • Nucleophilic substitution : React the activated naphthalene-1-carboxylic acid with 2-amino-1,3-thiazole under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .
    Critical parameters include pH control (neutral to slightly basic), temperature (60–80°C), and solvent selection (DMF or THF). Optimization focuses on yield maximization (typically 60–75%) and minimizing side products like unreacted thiazole or dimerized species .

Q. How is the molecular structure of this compound validated?

Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Crystals are grown via slow evaporation in solvents like ethanol or DCM. The SHELX suite (SHELXL) refines the structure, with key metrics including R-factors (<0.05 for high-resolution data) and bond-length accuracy (±0.01 Å) .
  • Spectroscopic techniques :
    • IR spectroscopy : Confirms amide C=O stretching (~1670 cm⁻¹) and thiazole C=N absorption (~1590 cm⁻¹).
    • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm) and thiazole protons (δ 6.8–7.1 ppm). ¹³C NMR identifies carbonyl carbons (~165 ppm) .

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Solubility : Determined via shake-flask method in solvents (e.g., DMSO, ethanol) with UV-Vis quantification. Low aqueous solubility (<0.1 mg/mL) necessitates formulation studies for biological assays .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (~157–159°C) and decomposition temperatures (>300°C) .
  • LogP : Measured via reverse-phase HPLC or calculated using software like ChemDraw. Typical LogP values (2.5–3.5) indicate moderate hydrophobicity .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound against cancer cells?

Mechanistic studies suggest:

  • Enzyme inhibition : Thiazole derivatives often target kinases (e.g., EGFR, VEGFR) or topoisomerases. Competitive inhibition assays (IC₅₀ values) and molecular docking (AutoDock Vina) identify binding affinities to catalytic sites .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) confirm programmed cell death pathways .
  • In vitro validation : Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, HeLa) show dose-dependent activity (IC₅₀: 10–50 µM) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Gaussian or ORCA software optimizes geometries at B3LYP/6-31G* level .
  • Molecular dynamics (MD) : Simulates solvent interactions (e.g., water, DMSO) to assess stability and aggregation tendencies .
  • Retrosynthetic analysis : Tools like Synthia propose disconnections for derivative synthesis, prioritizing routes with minimal steps and high atom economy .

Q. How to address discrepancies in reported bioactivity data for derivatives of this compound?

  • Purity verification : Use HPLC (>95% purity) and elemental analysis (C, H, N ±0.3%) to rule out impurities .
  • Assay standardization : Compare protocols for cell line origin, incubation time, and control compounds (e.g., doxorubicin).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to data from multiple studies, accounting for variables like solvent choice (DMSO vs. saline) .

Q. What strategies improve the crystallinity of this compound for structural studies?

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, toluene) solvents for crystal growth.
  • Additive use : Introduce co-solvents (e.g., glycerol) or surfactants (CTAB) to modulate nucleation.
  • Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions enhances crystal quality .

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